molecular formula C19H16ClFO3 B5786583 6-chloro-7-[(3-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one

6-chloro-7-[(3-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one

Cat. No. B5786583
M. Wt: 346.8 g/mol
InChI Key: MLLKRQTVGSNJFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-7-[(3-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one, also known as CPO, is a synthetic compound that belongs to the class of coumarin derivatives. CPO has been extensively studied for its potential therapeutic applications in various diseases due to its unique chemical structure and pharmacological properties.

Mechanism of Action

The exact mechanism of action of 6-chloro-7-[(3-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one is not fully understood, but it is believed to act through multiple pathways. In cancer research, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair, leading to DNA damage and cell death. In inflammation research, this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes. In neurodegenerative disorder research, this compound has been shown to activate the Nrf2/ARE pathway, which plays a crucial role in the antioxidant defense system and protects against oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the disease model and experimental conditions. In cancer research, this compound has been shown to induce apoptosis, cell cycle arrest, and DNA damage in cancer cells. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines and inhibit the activation of NF-κB. In neurodegenerative disorder research, this compound has been shown to protect against neuronal damage, improve cognitive function, and activate the Nrf2/ARE pathway.

Advantages and Limitations for Lab Experiments

6-chloro-7-[(3-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one has several advantages for lab experiments, including its synthetic accessibility, high purity, and stability. However, there are also some limitations to using this compound in lab experiments. One limitation is its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Another limitation is its potential toxicity and side effects, which need to be carefully evaluated in preclinical and clinical studies.

Future Directions

There are several future directions for the research and development of 6-chloro-7-[(3-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. Additionally, further studies are needed to elucidate the molecular mechanisms of action of this compound and its potential therapeutic applications in various diseases. Finally, the development of this compound derivatives and analogs may lead to the discovery of more potent and selective compounds with improved pharmacological properties.

Synthesis Methods

6-chloro-7-[(3-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-propylcoumarin with 3-fluorobenzyl bromide in the presence of potassium carbonate and dimethylformamide to obtain 7-(3-fluorobenzyl)oxy-4-propylcoumarin. This intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of triethylamine and dichloromethane to obtain the final product, this compound.

Scientific Research Applications

6-chloro-7-[(3-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of inflammatory diseases. In neurodegenerative disorder research, this compound has been shown to protect against neuronal damage and improve cognitive function.

properties

IUPAC Name

6-chloro-7-[(3-fluorophenyl)methoxy]-4-propylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFO3/c1-2-4-13-8-19(22)24-17-10-18(16(20)9-15(13)17)23-11-12-5-3-6-14(21)7-12/h3,5-10H,2,4,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLKRQTVGSNJFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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